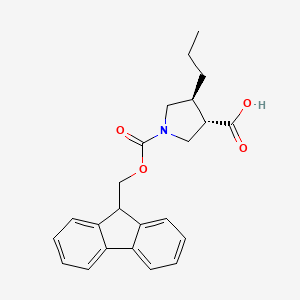

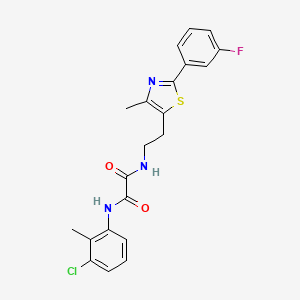

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid, also known as Fmoc-L-Proline or Fmoc-L-Pro-OH, is a chemical compound used in scientific research. It is a derivative of proline, which is an amino acid commonly found in proteins. Fmoc-L-Proline is used in the synthesis of peptides and proteins, and has a wide range of potential applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Synthetic Chemistry and Peptide Synthesis

Fmoc derivatives are widely utilized in the synthesis of peptides and oligomers, where the Fmoc group serves as a protective group for amino acids during the peptide synthesis process. This utility is based on the Fmoc group's ability to be removed under mild base conditions without affecting other sensitive functional groups (K. Le & R. Goodnow, 2004; C. Gioeli & J. Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group's stability under acidic conditions yet easy removal under basic conditions makes it particularly suited for solid-phase peptide synthesis (SPPS). This method benefits from the Fmoc strategy by allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, simplifying purification and improving overall yield (Sarah L. Mellor & W. Chan, 1997).

Development of Novel Linkers and Protecting Groups

Research has led to the development of novel linkers and protecting groups based on the Fmoc moiety for the synthesis of complex organic molecules and peptides. These linkers are designed to be stable under certain conditions while being removable under specific, non-destructive conditions, thus allowing for greater flexibility in synthetic strategies (M. Tominaga et al., 2001; K. Bleicher et al., 2000).

Bioconjugation and Biomedical Applications

Fmoc-protected amino acids are also utilized in bioconjugation techniques, where they are used to attach biomolecules to various surfaces or to each other. This capability is crucial for the development of biosensors, drug delivery systems, and in the preparation of biomaterials for medical use (A. Morales et al., 2010).

properties

IUPAC Name |

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-7-15-12-24(13-20(15)22(25)26)23(27)28-14-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-6,8-11,15,20-21H,2,7,12-14H2,1H3,(H,25,26)/t15-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIQQHOMCBLXPY-FOIQADDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626017.png)

![2-(4-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2626020.png)

![3,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2626021.png)

![3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2626027.png)

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2626028.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)

![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)